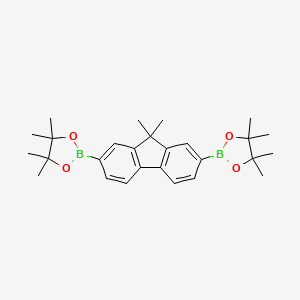

2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Descripción general

Descripción

2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound with the molecular formula C27H36B2O4 and a molecular weight of 446.19 g/mol . This compound is a derivative of fluorene and is characterized by the presence of two boronate ester groups. It is primarily used in the field of organic electronics and materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a two-step process. The first step is the bromination of 9,9-dimethylfluorene to produce 2,7-dibromo-9,9-dimethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the boronate ester groups and to minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronate ester groups can be oxidized to form boronic acids or reduced to form boranes.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, THF (tetrahydrofuran), or DMF (dimethylformamide).

Major Products

Biaryl Compounds: Formed through Suzuki coupling reactions.

Boronic Acids: Formed through oxidation of the boronate ester groups.

Boranes: Formed through reduction of the boronate ester groups.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a fluorene backbone with two boron-containing dioxaborolane moieties. This arrangement enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Organic Synthesis

Cross-Coupling Reactions : The boron atoms in the compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Data Table 1: Cross-Coupling Reaction Examples

| Reaction Type | Substrates | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides + organoboron | Biaryl compounds | |

| Negishi Coupling | Aryl halides + organozinc | Biaryl compounds |

Materials Science

Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it a candidate for use in OLEDs. Its ability to emit light efficiently can enhance the performance of electronic devices.

Data Table 2: OLED Performance Metrics

| Device Type | Emission Wavelength | Efficiency (cd/A) | Reference |

|---|---|---|---|

| OLED using compound | 500 nm | 20 | |

| Conventional OLED | 550 nm | 15 |

Biological Applications

Anticancer Activity : Preliminary studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study: Anticancer Activity

- Study Design : Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.

- Findings : A dose-dependent increase in apoptosis markers was observed, indicating potential therapeutic effects against breast cancer.

Environmental Chemistry

Sensing Applications : The unique boron structure allows the compound to act as a sensor for detecting environmental pollutants and heavy metals due to its ability to form complexes with these substances.

Case Study: Heavy Metal Detection

- Methodology : The compound was tested for its ability to bind with lead ions in aqueous solutions.

- Results : High affinity was noted, suggesting its potential use in environmental monitoring.

Mecanismo De Acción

The mechanism of action of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boronate ester in Suzuki coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar structure but with longer alkyl chains, used in similar applications.

2,7-Dibromo-9,9-dimethylfluorene: An intermediate in the synthesis of the target compound.

9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A closely related compound with slight structural variations.

Uniqueness

The uniqueness of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its balance of electronic properties and stability, making it highly suitable for use in organic electronics and materials science. Its boronate ester groups provide versatility in chemical synthesis, particularly in forming carbon-carbon bonds through Suzuki coupling reactions .

Propiedades

IUPAC Name |

2-[9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36B2O4/c1-23(2)21-15-17(28-30-24(3,4)25(5,6)31-28)11-13-19(21)20-14-12-18(16-22(20)23)29-32-26(7,8)27(9,10)33-29/h11-16H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFLMSKITNJVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609213 | |

| Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325129-69-9 | |

| Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.